MMG-0358

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

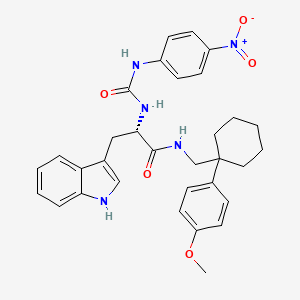

- MMG-0358 是一种新型的强效吲哚胺 2,3-双加氧酶 1 (IDO1) 抑制剂 。IDO1 是一种参与色氨酸分解代谢的酶,在免疫调节和耐受中起着至关重要的作用。

- This compound 表现出低细胞毒性和对 IDO1 而不是色氨酸 2,3-双加氧酶 (TDO) 的更高选择性 。TDO 是另一种负责色氨酸代谢的酶。

- 现有信息中没有明确提供该化合物的化学结构和性质。

科学研究应用

- MMG-0358 的应用涵盖多个科学领域:

化学: 在药物发现和开发中具有潜在用途,尤其是针对 IDO1。

生物学: 研究免疫反应、炎症和色氨酸代谢。

医学: 免疫疗法、癌症治疗和自身免疫性疾病的研究。

工业: 开发用于治疗目的的 IDO1 抑制剂。

准备方法

- 不幸的是,现有数据中没有公开 MMG-0358 的具体合成路线和反应条件。

- 工业生产方法也未公开。

化学反应分析

- 在没有详细合成途径的情况下,难以讨论具体的反应或试剂。

- 鉴于其 IDO1 抑制活性,MMG-0358 可能与酶的活性位点相互作用,影响色氨酸代谢。

- 合成或相互作用过程中形成的主要产物未指定。

作用机制

- MMG-0358 抑制 IDO1,影响犬尿氨酸途径。

- 从机制上讲,它可能干扰色氨酸转化为犬尿氨酸,影响免疫反应和肿瘤微环境。

- 分子靶点和下游途径需要进一步探索。

相似化合物的比较

- 不幸的是,现有数据中没有提到具体的类似化合物。

- 需要进一步研究才能确定相关的抑制剂,并突出 MMG-0358 的独特性。

属性

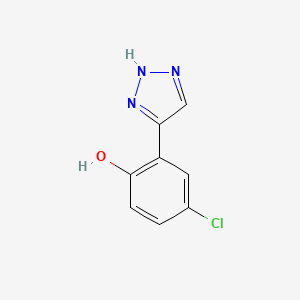

IUPAC Name |

4-chloro-2-(2H-triazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDFMTBYKCBTSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does MMG-0358 interact with IDO1 at the molecular level?

A: this compound is a potent inhibitor of IDO1, the enzyme catalyzing the first and rate-limiting step in tryptophan metabolism via the kynurenine pathway. While the precise molecular details of its inhibitory action are still under investigation, a study utilizing X-ray crystallography successfully determined the structure of IDO1 in complex with ferric heme and this compound []. This structural data provides crucial insights into the binding mode and interactions of this compound within the enzyme active site. Further research combining experimental and computational approaches is likely to elucidate the full mechanism of inhibition and guide the development of even more effective IDO1 inhibitors.

Q2: What is the significance of determining the crystal structure of IDO1 in complex with this compound?

A: The successful determination of the IDO1-MMG-0358 complex crystal structure represents a major advancement in the field []. This structural information is critical for understanding how this compound binds to and inhibits IDO1 activity at the atomic level. Before this study, the lack of structural data for this specific complex limited the understanding of this compound's mode of action. Having the crystal structure enables researchers to visualize the key interactions between the inhibitor and the enzyme's active site, facilitating structure-based drug design efforts and providing a framework for developing more potent and selective IDO1 inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)